molecular formula C7H9N3O B13107276 7-Methyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one

7-Methyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one

Cat. No.: B13107276
M. Wt: 151.17 g/mol
InChI Key: VLMOYUYTMGIHSG-UHFFFAOYSA-N
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Description

7-Methyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the imidazo[1,2-a]pyrazine scaffold. Common reagents used in these reactions include aldehydes, amines, and isocyanides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

7-Methyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one is unique due to its specific substitution pattern and the resulting chemical properties

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

7-methyl-5,8-dihydroimidazo[1,2-a]pyrazin-6-one

InChI

InChI=1S/C7H9N3O/c1-9-4-6-8-2-3-10(6)5-7(9)11/h2-3H,4-5H2,1H3

InChI Key

VLMOYUYTMGIHSG-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=NC=CN2CC1=O

Origin of Product

United States

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